tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1839060-95-5) is a spirocyclic compound featuring a central spiro[3.5]nonane scaffold with three nitrogen atoms and a ketone group at the 9-position. Its molecular formula is C₁₁H₁₉N₃O₃, and it has a molecular weight of 241.29 g/mol . The tert-butyl carbamate group at the 2-position enhances steric protection and solubility in organic solvents, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-6-11(7-14)8(15)12-4-5-13-11/h13H,4-7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMQQDFDGAROSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(=O)NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving nitrogen-containing heterocycles.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Substituent Variations in Spiro[3.5]nonane Derivatives
The following table summarizes key structural and functional differences between tert-butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate and its analogs:
Key Observations :
- Steric Effects : Benzyl substitution introduces significant steric hindrance, which may influence binding affinity in target proteins .
- Ring Size: Spiro[4.4]nonane derivatives (e.g., ) exhibit distinct spatial arrangements compared to spiro[3.5] systems, affecting their applicability in constrained environments .
Comparison with Bicyclic Analogs
Compounds like 2,6-diazabicyclo[6.1.0]nonan-7-ones () differ fundamentally in their fused bicyclo structures. For example:
- Synthesis : Bicyclo derivatives are synthesized via cyclopropene ring-opening reactions with carbamates, whereas spiro compounds may involve nucleophilic cyclization or templated assembly .
- Conformational Rigidity : Bicyclo systems enforce a planar geometry, while spiro scaffolds allow for axial chirality, enabling enantioselective applications .
Biological Activity
Tert-butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1251002-03-5) is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 241.29 g/mol. The compound features a tert-butyl ester group and a triazaspiro framework, contributing to its biological activity and chemical stability.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 1251002-03-5 |
| Purity | 97% |
| Physical Form | White powder |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the spirocyclic structure through cyclization reactions of appropriate precursors. Specific methodologies can vary based on the desired yield and purity requirements.
Anticancer Activity
Preliminary investigations into the anticancer properties of triazaspiro compounds have shown promising results in inhibiting cell proliferation in certain cancer cell lines. For example, derivatives related to this class have been evaluated for their ability to modulate signaling pathways involved in cancer progression . Further research is needed to establish the specific effects of this compound on various cancer types.
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets or pathways. The triazole moiety is often implicated in binding to enzymes or receptors that play critical roles in cellular processes such as apoptosis and inflammation.
Case Studies
- Antimicrobial Evaluation : A study assessing the antimicrobial activity of various spirocyclic compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria . While direct data on this compound was not included, the results suggest a pathway for future exploration.
- Cancer Cell Line Studies : Research focused on structurally related compounds demonstrated their potential to induce apoptosis in cancer cells via mitochondrial pathways . This indicates that further investigation into this compound could yield valuable insights into its anticancer potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
